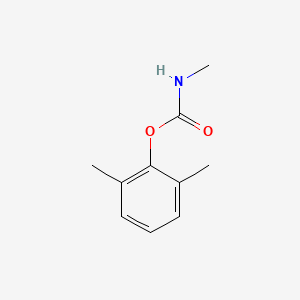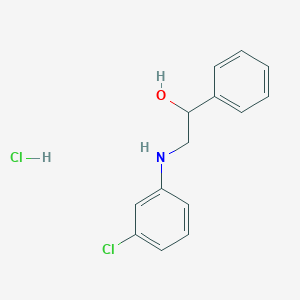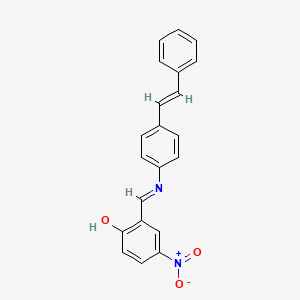![molecular formula C27H24N4 B11995942 [(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)
[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile is a complex organic compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the 2,4,6-trimethylphenyl derivatives, followed by the introduction of the dicyanovinyl group. The final step involves the formation of the methylene bridge, linking the two phenyl groups. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alkanes.
Substitution: Formation of substituted nitriles or other derivatives.
Scientific Research Applications
[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dicyanovinyl group plays a crucial role in its reactivity, enabling the compound to participate in electron transfer reactions and modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile: shares similarities with other dicyanovinyl-substituted compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dicyanovinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C27H24N4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[[3-[[3-(2,2-dicyanoethenyl)-2,4,6-trimethylphenyl]methyl]-2,4,6-trimethylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C27H24N4/c1-16-7-18(3)26(20(5)24(16)9-22(12-28)13-29)11-27-19(4)8-17(2)25(21(27)6)10-23(14-30)15-31/h7-10H,11H2,1-6H3 |
InChI Key |
ATOPZJBOPDNOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC2=C(C(=C(C=C2C)C)C=C(C#N)C#N)C)C)C=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B11995868.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995875.png)


![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11995895.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)

![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)

![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)


